1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea
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Overview
Description
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure includes a pyrazole ring substituted with a 2,4-difluorophenyl group and a p-tolyl group, along with a thiourea moiety.
Preparation Methods
The synthesis of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1-(2,4-difluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress in cells .
Comparison with Similar Compounds
1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea can be compared with other thiourea derivatives such as:
1-(2,4-Difluorophenyl)-3-(2-fluorophenyl)-2-thiourea: This compound has similar biological activities but differs in its substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)-3-(2-pyridinylmethyl)thiourea: This derivative includes a pyridinylmethyl group, which may enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and thiourea moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14F2N4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C17H14F2N4S/c1-10-2-4-11(5-3-10)14-9-16(21-17(20)24)23(22-14)15-7-6-12(18)8-13(15)19/h2-9H,1H3,(H3,20,21,24) |
InChI Key |
ATKWLSVWCRYNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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